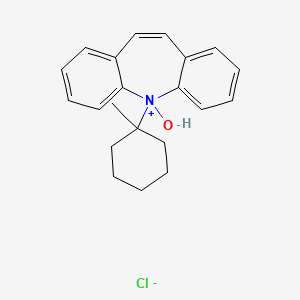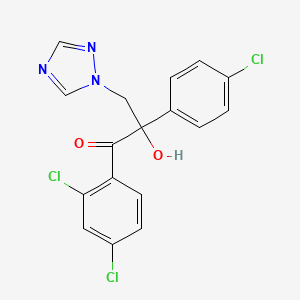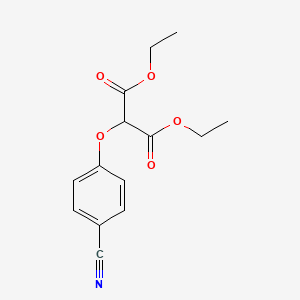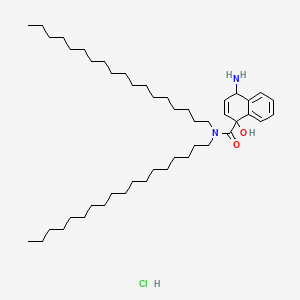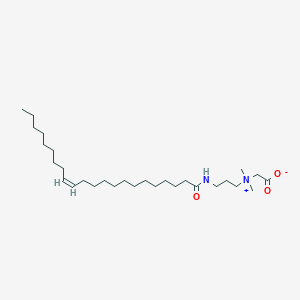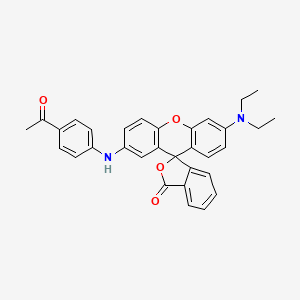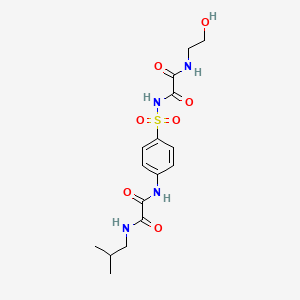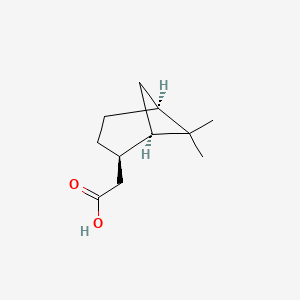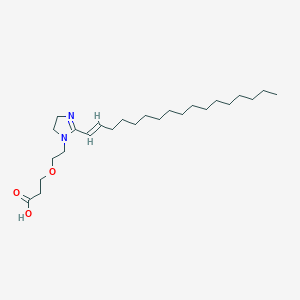
2,3-Dimethyl-2-nonanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-2-nonanol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to a carbon atom that is part of a nonane chain, with two methyl groups attached to the second carbon atom. This compound is part of the broader class of alcohols, which are characterized by the presence of one or more hydroxyl groups attached to a carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-2-nonanol can be synthesized through various methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable ketone (such as 2,3-dimethyl-2-nonanone) to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-2-nonanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Although less common, the alcohol can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.
Major Products Formed
Oxidation: 2,3-Dimethyl-2-nonanone or 2,3-dimethyl-nonanoic acid.
Reduction: 2,3-Dimethylnonane.
Substitution: 2,3-Dimethyl-2-nonyl chloride or bromide.
Applications De Recherche Scientifique
2,3-Dimethyl-2-nonanol has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-2-nonanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can form hydrogen bonds with various biomolecules, affecting their structure and function. In biological systems, it may interact with cell membranes, proteins, and enzymes, altering their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyl-1-nonanol: Similar structure but with the hydroxyl group on the first carbon atom.
2,3-Dimethyl-2-decanol: Similar structure but with a longer carbon chain.
2,3-Dimethyl-2-octanol: Similar structure but with a shorter carbon chain.
Uniqueness
2,3-Dimethyl-2-nonanol is unique due to its specific structural arrangement, which influences its physical and chemical properties. The presence of two methyl groups on the second carbon atom and the hydroxyl group on the same carbon atom contribute to its distinct reactivity and applications compared to other similar compounds.
Propriétés
Numéro CAS |
60671-33-2 |
|---|---|
Formule moléculaire |
C11H24O |
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
2,3-dimethylnonan-2-ol |
InChI |
InChI=1S/C11H24O/c1-5-6-7-8-9-10(2)11(3,4)12/h10,12H,5-9H2,1-4H3 |
Clé InChI |
UDBQSIHTDSUWIR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


